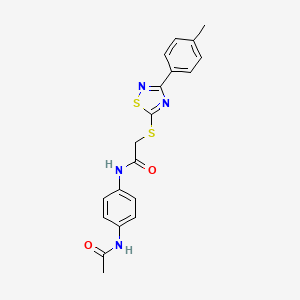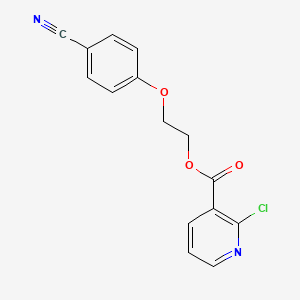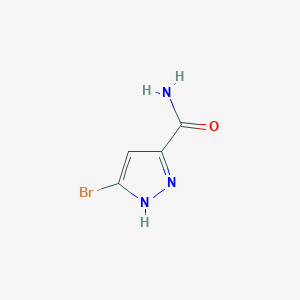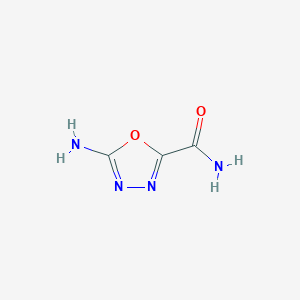
1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine, also known as MTSET, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of piperidine derivatives and has a molecular weight of 329.43 g/mol. MTSET has been used in various research studies and has shown promising results in the field of biochemistry and physiology.
Mecanismo De Acción
1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine is a sulfhydryl-reactive reagent that reacts with cysteine residues in proteins. It forms a covalent bond with the thiol group of cysteine residues, which can lead to the modification of the protein structure and function. This modification can lead to changes in the activity of the protein and can be used to study the role of cysteine residues in protein function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been used to study the role of cysteine residues in ion channels, transporters, and receptors. This compound has been shown to modulate the activity of various proteins and can lead to changes in ion conductance, ligand binding, and protein-protein interactions. This compound has also been used to study the role of cysteine residues in enzyme activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine has several advantages as a research tool. It is a highly reactive reagent that can selectively modify cysteine residues in proteins. It has been widely used in various research studies and has shown promising results. However, there are also some limitations to the use of this compound. It can lead to non-specific modifications of proteins and can also be toxic to cells at high concentrations.
Direcciones Futuras
There are several future directions for the use of 1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine in scientific research. One potential direction is the use of this compound to study the role of cysteine residues in protein misfolding and aggregation. This compound could also be used to study the role of cysteine residues in protein-protein interactions in disease states. Additionally, this compound could be used to study the role of cysteine residues in the regulation of enzyme activity. Overall, this compound has the potential to be a valuable tool for studying the role of cysteine residues in various biological processes.
Métodos De Síntesis
1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine can be synthesized by reacting 2-methoxybenzenesulfonyl chloride with 3-thiophenemethanamine in the presence of a base such as triethylamine. The resulting product is then treated with piperidine to obtain this compound. This synthesis method has been reported in various scientific journals and has been successfully replicated by many researchers.
Aplicaciones Científicas De Investigación
1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine has been widely used in scientific research as a tool to study the mechanism of action of various proteins and enzymes. It is commonly used as a sulfhydryl-reactive reagent and has been used to modify cysteine residues in proteins. This compound has been used to study the structure and function of ion channels, transporters, and receptors. It has also been used to study the role of cysteine residues in protein-protein interactions.
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)sulfonyl-4-thiophen-3-ylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S2/c1-20-15-4-2-3-5-16(15)22(18,19)17-9-6-13(7-10-17)14-8-11-21-12-14/h2-5,8,11-13H,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTANPBBSAYWDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate](/img/no-structure.png)



![benzyl 2-((7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)thio)acetate](/img/structure/B2900102.png)




![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2900108.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea](/img/structure/B2900114.png)


